molecular formula C23H15FN6O B10861558 GSK-3 inhibitor 3

GSK-3 inhibitor 3

Cat. No.: B10861558
M. Wt: 410.4 g/mol
InChI Key: QLWFPXXGZGCHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycogen Synthase Kinase-3 inhibitor 3 is a small molecule inhibitor that targets Glycogen Synthase Kinase-3, a serine/threonine kinase involved in various cellular processes. Glycogen Synthase Kinase-3 plays a crucial role in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of Glycogen Synthase Kinase-3 has been explored as a therapeutic strategy for various diseases, including cancer, diabetes, neurodegenerative disorders, and psychiatric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycogen Synthase Kinase-3 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Commonly, the synthesis involves:

Industrial Production Methods

Industrial production of Glycogen Synthase Kinase-3 inhibitor 3 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Glycogen Synthase Kinase-3 inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Glycogen Synthase Kinase-3 inhibitor 3, as well as substituted analogs with modified functional groups. These products can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Glycogen Synthase Kinase-3 inhibitor 3 has a wide range of scientific research applications:

Mechanism of Action

Glycogen Synthase Kinase-3 inhibitor 3 exerts its effects by binding to the active site of Glycogen Synthase Kinase-3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. Key molecular targets and pathways involved include:

Comparison with Similar Compounds

Glycogen Synthase Kinase-3 inhibitor 3 can be compared with other Glycogen Synthase Kinase-3 inhibitors based on its potency, selectivity, and pharmacokinetic properties. Similar compounds include:

Glycogen Synthase Kinase-3 inhibitor 3 is unique in its specific binding mode and selectivity profile, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing new therapeutic strategies .

Properties

Molecular Formula

C23H15FN6O

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-cyanoanilino)-N-[4-(4-fluorophenyl)pyridin-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H15FN6O/c24-17-5-3-16(4-6-17)19-9-11-26-14-21(19)29-22(31)20-10-12-27-23(30-20)28-18-7-1-15(13-25)2-8-18/h1-12,14H,(H,29,31)(H,27,28,30)

InChI Key

QLWFPXXGZGCHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)NC3=C(C=CN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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